2-Chlorotetrafluoropropionyl bromide
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Overview
Description
2-Chlorotetrafluoropropionyl bromide is an organohalide compound characterized by the presence of both chlorine and bromine atoms attached to a tetrafluoropropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorotetrafluoropropionyl bromide typically involves the halogenation of a suitable precursor. One common method involves the reaction of 2,3,3,3-tetrafluoropropanoyl chloride with bromine in the presence of a catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chlorotetrafluoropropionyl bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with unsaturated compounds.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and temperatures are typically controlled to optimize reaction rates and yields.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amides, while reactions with alcohols can produce esters.
Scientific Research Applications
2-Chlorotetrafluoropropionyl bromide has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for potential use in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chlorotetrafluoropropionyl bromide involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present. In biological systems, the compound can modify proteins and other biomolecules, affecting their function and interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chlorotetrafluoropropionyl bromide include:
- 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride
- 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide
- 2,3,3,3-Tetrafluoropropanoyl chloride
Uniqueness
What sets this compound apart from similar compounds is its dual halogenation, which imparts unique reactivity and potential for diverse applications. The presence of both chlorine and bromine atoms allows for selective reactions and the formation of a wide range of derivatives.
Properties
IUPAC Name |
2-chloro-2,3,3,3-tetrafluoropropanoyl bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrClF4O/c4-1(10)2(5,6)3(7,8)9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFBTORDHWTPEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrClF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382116 |
Source
|
Record name | 2-chloro-2,3,3,3-tetrafluoropropanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261503-70-2 |
Source
|
Record name | 2-Chloro-2,3,3,3-tetrafluoropropanoyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261503-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-2,3,3,3-tetrafluoropropanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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